molecular formula C10H8FNO2 B8748051 6-fluoro-1-methyl-1H-indole-3-carboxylic acid

6-fluoro-1-methyl-1H-indole-3-carboxylic acid

Cat. No. B8748051
M. Wt: 193.17 g/mol
InChI Key: JRJYKVAPLCOTMQ-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

In acetone (200 ml) was dissolved 6-fluoro-1-methylindole-3-carbaldehyde (3.10 g, 17.5 mmol). To the resulting solution was added potassium permanganate (0.2M aqueous solution, 175 ml, 35.0 mmol) in portions under stirring at room temperature. After stirring at room temperature for 10 hours, the reaction mixture was filtered through Celite. After the filtrate was distilled under reduced pressure under reduced pressure, the residue was acidified with 1N HCl. The crystals thus precipitated were collected by filtration under reduced pressure, washed with water, and dried under reduced pressure to give 6-fluoro-1-methylindole-3-carboxylic acid (2.37 g, 70%) as a brown solid.
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:12]=[O:13])=[CH:7][N:8]2[CH3:11])=[CH:4][CH:3]=1.[Mn]([O-])(=O)(=O)=[O:15].[K+]>CC(C)=O>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:12]([OH:15])=[O:13])=[CH:7][N:8]2[CH3:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
175 mL
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
FC1=CC=C2C(=CN(C2=C1)C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
DISTILLATION
Type
DISTILLATION
Details
After the filtrate was distilled under reduced pressure under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(=CN(C2=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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